N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Core: Starting with a suitable aniline derivative, the benzothiazole core can be synthesized through a cyclization reaction with sulfur and a halogenating agent.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonylation: The propane-2-sulfonyl group can be introduced through a sulfonylation reaction using sulfonyl chlorides under basic conditions.
Amide Bond Formation: The final step involves coupling the benzothiazole derivative with a pyridine-containing amine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the fluoro group and the sulfonyl moiety in this compound might enhance its biological activity.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic applications. Benzothiazole derivatives have shown promise in the treatment of diseases such as cancer, Alzheimer’s, and bacterial infections.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluoro group could enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.
Fluorinated Compounds: Fluorinated benzamides and sulfonyl compounds are structurally similar and might exhibit comparable properties.
Uniqueness
What sets N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide apart is the combination of the benzothiazole core, the fluoro group, the sulfonyl moiety, and the pyridine ring. This unique combination of functional groups might confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2/c1-15(2)32(29,30)19-5-3-4-17(12-19)22(28)27(14-16-8-10-25-11-9-16)23-26-20-7-6-18(24)13-21(20)31-23/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTFBZHDMCYVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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